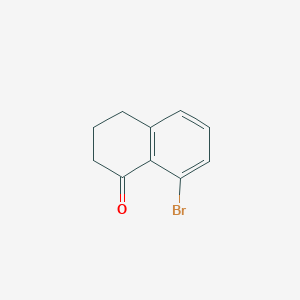

8-bromo-3,4-dihydro-2H-naphthalen-1-one

説明

Overview and Significance of the 8-Bromo-3,4-dihydro-2H-naphthalen-1-one Scaffold in Contemporary Chemical Synthesis and Materials Science Research

The this compound scaffold is a cornerstone in contemporary chemical synthesis due to its inherent reactivity and functional group handles. The presence of a ketone allows for a myriad of chemical transformations, while the bromine atom serves as a versatile anchor for cross-coupling reactions, enabling the introduction of a wide array of substituents. This dual functionality makes it an invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov

In materials science, the unique electronic properties of this scaffold are of particular interest. Its structure can be modified to create novel organic materials and dyes with specific electronic characteristics, finding potential applications in the development of electronic devices and sensors, including Organic Light Emitting Diodes (OLEDs). nih.gov The ability to tune the electronic properties through chemical modification makes this compound a valuable component in the design of advanced materials.

Historical Context and Evolution of Research on this compound and Related Naphthalenone Structures

Research into naphthalenone structures, a class of naphthalene (B1677914) derivatives, has a rich history rooted in the exploration of natural products and their bioactivities. Fungi, in particular, are a prolific source of naphthalenone derivatives, which they biosynthesize through the 1,8-dihydroxynaphthalene polyketide pathway. nih.gov Historically, many of these fungal metabolites were investigated for their phytotoxic properties. nih.gov

The synthetic exploration of tetralones, the hydrogenated counterparts of naphthalenones, has been a significant area of organic chemistry. Substituted tetralones have long been recognized for their utility as starting materials for a wide range of pharmaceuticals and other biologically active compounds. researchgate.net The development of synthetic methods to introduce substituents at specific positions on the tetralone core has been a continuous area of research, leading to a diverse library of derivatives with varied applications. The introduction of a bromine atom, as in this compound, represents a strategic advancement, significantly enhancing the synthetic utility of the tetralone scaffold.

Scope and Academic Relevance of this compound in Advanced Organic Chemistry and Medicinal Chemistry

In advanced organic chemistry, this compound is a prime example of a versatile synthetic intermediate. Its chemical reactivity is dominated by the ketone and the aryl bromide functionalities. The bromine atom, in particular, enhances the reactivity of the aromatic ring, facilitating further functionalization through electrophilic aromatic substitution. nih.gov

The primary synthesis of this compound typically involves the bromination of 3,4-dihydro-2H-naphthalen-1-one. Common brominating agents include bromine in acetic acid or N-bromosuccinimide (NBS) in acetonitrile (B52724).

| Reagent | Solvent | Conditions | Product |

| Bromine (Br₂) | Acetic Acid | Controlled temperature | This compound |

| N-bromosuccinimide (NBS) | Acetonitrile | Room temperature | This compound |

In medicinal chemistry, the tetralone scaffold is a well-established pharmacophore found in a range of therapeutic agents. nih.gov Derivatives of this compound have been explored for their potential as anti-inflammatory drugs and anticancer agents. Preliminary studies suggest that some derivatives may inhibit cancer cell proliferation. The ability to readily diversify the structure of this compound makes it an attractive starting point for the development of new therapeutic leads.

Current Research Trends and Future Directions for this compound

Current research continues to leverage the synthetic versatility of this compound. A significant trend is its use in the synthesis of complex, polycyclic molecules with potential biological activity. The development of more efficient and selective catalytic methods for the functionalization of the bromo-tetralone core is an active area of investigation.

The future of research on this compound and its derivatives looks promising. In medicinal chemistry, there is a growing interest in exploring its potential for developing targeted therapies, particularly in oncology and inflammatory diseases. nbinno.com The ability to generate diverse libraries of compounds based on this scaffold will be crucial for screening against a wide range of biological targets.

In materials science, the focus is likely to be on the design and synthesis of novel organic electronic materials with enhanced performance characteristics. The tunability of the electronic properties of derivatives of this compound will be a key factor in their application in next-generation electronic devices. The exploration of tetralin and tetralone derivatives in drug delivery systems also presents a promising avenue for future research. researchgate.net

| Research Area | Current Focus | Future Direction |

| Medicinal Chemistry | Synthesis of anti-inflammatory and anticancer agents. | Development of targeted therapies and exploration of a wider range of biological activities. |

| Materials Science | Development of novel organic materials for electronics. | Design of high-performance materials for OLEDs and other advanced electronic devices. |

| Organic Synthesis | Utilization as a versatile building block. | Development of more efficient and selective catalytic methods for functionalization. |

Structure

3D Structure

特性

IUPAC Name |

8-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWCGZFCFYCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463027 | |

| Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651735-60-3 | |

| Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 651735-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 8 Bromo 3,4 Dihydro 2h Naphthalen 1 One and Its Derivatives

Established Synthetic Pathways for 8-bromo-3,4-dihydro-2H-naphthalen-1-one

Traditional synthesis of this brominated tetralone derivative is typically achieved through foundational organic reactions, including the oxidation of precursors to form the core tetralone structure, followed by regioselective bromination.

Oxidation Reactions in the Synthesis of this compound from Precursors

A critical step in forming the naphthalenone (or α-tetralone) scaffold is the oxidation of a tetrahydronaphthalene (THN) precursor. An efficient and highly regioselective method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. acs.orgnih.gov This oxidation specifically targets the benzylic position of the THN. acs.org The reaction is typically conducted in refluxing aqueous acetic acid, leading to high yields of the desired α-tetralone. acs.orgnih.gov This method's high regioselectivity is a key advantage, ensuring the formation of the ketone at the C1 position. acs.org

Table 1: Oxidation of Tetrahydronaphthalene (THN) Precursors to α-Tetralones

| Oxidizing Agent | Solvent | Conditions | Yield | Reference |

| DDQ | Aqueous Acetic Acid | Reflux | 90-98% | acs.org, nih.gov |

Bromination Strategies for Dihydronaphthalen-1-one Scaffolds

The most direct route to this compound involves the electrophilic bromination of the parent compound, 3,4-dihydro-2H-naphthalen-1-one (α-tetralone). This reaction introduces a bromine atom onto the aromatic ring of the tetralone scaffold. Common reagents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂). ingentaconnect.com The use of NBS in a solvent like acetonitrile (B52724) is a frequently employed method. Alternatively, reacting the tetralone with bromine in acetic acid also yields the brominated product. ingentaconnect.com Careful control of reaction conditions such as temperature and time is crucial to maximize the yield and purity of the final product.

Table 2: Common Bromination Methods for α-Tetralone

| Brominating Agent | Solvent | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | Anhydrous, radical initiator | , missouri.edu |

| Bromine (Br₂) | Acetic Acid | Room temperature | , ingentaconnect.com |

Multi-step Total Synthesis Approaches to this compound

Multi-step syntheses allow for the construction of the this compound molecule from simpler, more readily available starting materials. A common strategy involves first constructing the core tetralone ring system, followed by the introduction of the bromine substituent. One foundational technique for forming the bicyclic ketone is the intramolecular Friedel-Crafts acylation. google.com

This process can be conceptualized in the following sequence:

Preparation of the Acyl Chloride: A suitable precursor, such as 4-phenylbutyric acid, is reacted with a reagent like thionyl chloride to form the corresponding acyl chloride. google.com

Intramolecular Cyclization: The acyl chloride undergoes a Friedel-Crafts reaction, typically catalyzed by a Lewis acid (e.g., aluminum chloride), to close the second ring and form the 3,4-dihydro-2H-naphthalen-1-one (α-tetralone) core. google.com

Aromatic Bromination: The synthesized α-tetralone is then subjected to electrophilic bromination as described in the previous section to install the bromine atom at the C8 position, yielding the final product.

This stepwise approach provides flexibility in synthesizing various substituted tetralones by modifying the initial acyclic precursor.

Novel and Emerging Synthetic Approaches

Recent advancements in organic synthesis have introduced innovative methods for creating naphthalenone derivatives with high levels of control and efficiency. These include asymmetric catalysis for producing chiral molecules and the use of photoredox and electrochemical methods that proceed under mild conditions.

Catalytic Asymmetric Synthesis Utilizing 8-Bromo-β-naphthols as Precursors

Emerging strategies in asymmetric synthesis utilize bromo-substituted naphthols to construct complex, chiral molecules. While not directly producing this compound, these methods create advanced derivatives. One such approach is the enantioselective [4+1] spiroannulation of α-bromo-β-naphthols with azoalkenes. chinesechemsoc.orgchinesechemsoc.org This reaction, catalyzed by a chiral Copper(II)/Box complex, proceeds through a dearomatization/dehalogenation pathway to build chiral azaspirocyclic scaffolds with high enantioselectivity (up to 99:1 er). chinesechemsoc.org

Another powerful technique is the catalytic asymmetric dearomatization (CADA) of naphthols. researchgate.net Chiral phosphoric acids have been shown to be effective catalysts for the dearomatization of β-naphthols with various electrophiles, yielding naphthalenone products that possess both central and axial chirality. researchgate.net These organocatalytic methods provide a direct route to highly enantioenriched chiral naphthalenones under mild conditions. nih.gov

Table 3: Examples of Asymmetric Synthesis Utilizing Bromo-Naphthol Precursors

| Reaction Type | Precursor | Catalyst System | Product Type | Enantioselectivity | Reference |

| [4+1] Spiroannulation | α-Bromo-β-naphthol | Chiral Cu(II)/Box | Chiral Azaspirocycles | Up to 99:1 er | chinesechemsoc.org |

| Aminative Dearomatization | β-Naphthol | Chiral Phosphoric Acid | Axially Chiral Urazoles | High | researchgate.net |

| Chlorinative Dearomatization | Naphthol | Chiral Amine | Cl-containing Naphthalenones | Up to 96% ee | nih.gov |

Photoredox Catalysis and Electrochemistry in Naphthalenone Synthesis

Modern synthetic chemistry is increasingly turning to photoredox catalysis and electrochemistry as sustainable and powerful tools for constructing complex molecules.

Electrochemistry offers a metal-free and environmentally friendly approach to synthesizing naphthalenone motifs. rsc.org Starting from naphthols, electrochemical methods can achieve oxidative dearomatization and dehydrogenative sp2-coupling. acs.orgnih.gov These reactions, often carried out in flow electrolysis systems, can produce novel polycyclic naphthalenone derivatives in high yields (up to 88%). acs.org The process is controlled by the solvent and can lead to highly diastereoselective cyclizations. acs.orgnih.gov This strategy avoids the need for stoichiometric amounts of chemical oxidizing agents, reducing waste. nih.gov

Photoredox catalysis harnesses the energy of visible light to drive chemical reactions by facilitating single-electron transfers (SET). sigmaaldrich.com This approach enables the formation of reactive intermediates under exceptionally mild conditions, opening up new pathways for bond formation. sigmaaldrich.com While direct synthesis of this compound via photoredox catalysis is not yet prominent, the technology is widely used for C-H functionalization and the construction of complex aromatic and heterocyclic systems. sigmaaldrich.comnih.gov The principles of photoredox catalysis, particularly its ability to generate carbon-centered radicals for arene functionalization, suggest its high potential for developing future, innovative syntheses of naphthalenone derivatives. sigmaaldrich.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key areas of focus include maximizing atom economy, employing safer solvents and reagents, and utilizing catalytic methods.

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. wordpress.comskpharmteco.com In the synthesis of this compound, traditional bromination methods may generate significant waste. Green approaches aim to improve atom economy by designing reactions where fewer atoms from the reactants are converted into byproducts. jocpr.comjocpr.com For instance, addition reactions are inherently more atom-economical than substitution reactions.

Safer Solvents and Reagents: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. Efforts are being made to replace hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. jk-sci.com For the bromination step, the use of N-bromosuccinimide (NBS) is often preferred over elemental bromine due to its solid nature and more selective reactivity, which can reduce the formation of unwanted poly-brominated byproducts. Furthermore, solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an ideal green alternative, minimizing solvent waste and simplifying product purification. acgpubs.org

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher selectivity and under milder conditions, reducing energy consumption and waste generation. jk-sci.com In the context of this compound synthesis, research is ongoing to develop catalytic bromination methods that are more efficient and environmentally friendly than traditional stoichiometric approaches.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing byproduct formation. wordpress.comjocpr.com |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. jk-sci.comacgpubs.org |

| Use of Catalysts | Employing catalytic methods to enhance reaction efficiency, selectivity, and reduce energy consumption. jk-sci.com |

| Safer Reagents | Utilizing less hazardous brominating agents like N-bromosuccinimide (NBS) in place of elemental bromine. |

One-Pot Multicomponent Reactions Incorporating Naphthalenone Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a single step. beilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. The incorporation of naphthalenone scaffolds, such as this compound, into MCRs allows for the rapid generation of diverse and complex heterocyclic compounds with potential applications in medicinal chemistry. rsc.orgchemicalbook.com

The tetralone moiety can participate in various MCRs, leading to the formation of fused heterocyclic systems. For instance, a multi-component reaction involving 1-tetralone (B52770), 5-aminotetrazole, and an aromatic aldehyde under microwave irradiation can lead to the formation of a four-membered heterocyclic ring system. chemicalbook.com Such strategies can be adapted for this compound to generate novel brominated heterocyclic compounds.

The development of cascade reactions, where multiple transformations occur sequentially in a one-pot fashion, further enhances the efficiency of synthesizing complex molecules from naphthalenone precursors. rsc.org These reactions can be designed to construct intricate molecular architectures that would otherwise require lengthy and laborious multi-step syntheses.

| Reaction Type | Reactants | Product Type |

| Ugi Reaction | Isocyanide, acid, amine, aldehyde/ketone | α-acylaminoamides beilstein-journals.org |

| Hantzsch Reaction | Aldehyde, ammonia, 2 equivalents of a β-ketoester | Dihydropyridines beilstein-journals.org |

| Pfitzinger Reaction | Isatin with a carbonyl compound | Substituted quinoline-4-carboxylic acids chemicalbook.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is of significant interest due to the importance of enantiomerically pure compounds in various fields, particularly in pharmaceuticals.

Enantioselective Methodologies in Naphthalenone Functionalization

Enantioselective functionalization of the naphthalenone scaffold can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For instance, organocatalytic cascade reactions can be employed to synthesize enantiomerically enriched eight-membered lactone derivatives. While not directly applied to this compound, the principles of these methodologies can be adapted for its functionalization.

Diastereoselective Control in Reactions Involving this compound

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound, diastereoselective control can be achieved in reactions such as tandem Michael additions and ipso-substitutions. The Curtin-Hammett principle can be instrumental in understanding and predicting the diastereoselectivity of reactions where rapidly equilibrating isomers react to form different products. nih.govrsc.org By carefully controlling reaction conditions, it is possible to favor the formation of a specific diastereomer.

Derivatization Strategies of this compound

The bromine atom at the 8-position of the naphthalenone ring serves as a versatile handle for a wide range of derivatization reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Functional Group Interconversions on the Brominated Position

The carbon-bromine bond in this compound can be readily transformed into other functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura coupling is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orglibretexts.orgorganic-chemistry.org This method provides a direct route to various aniline (B41778) derivatives. The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base, can be optimized for efficient coupling. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. The reaction can often be carried out under mild conditions. libretexts.orgnih.gov

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C-C | Palladium catalyst + Base wikipedia.org |

| Buchwald-Hartwig | Primary or secondary amine | C-N | Palladium catalyst + Ligand + Base wikipedia.org |

| Sonogashira | Terminal alkyne | C-C (alkyne) | Palladium catalyst + Copper(I) co-catalyst wikipedia.orgorganic-chemistry.org |

Transformations of the Carbonyl Moiety

The carbonyl group at the 1-position of this compound serves as a key handle for a variety of synthetic transformations, enabling the introduction of new carbon-carbon bonds and the construction of more complex cyclic systems.

Nucleophilic Additions and Olefinations:

Reduction to Alcohols:

The carbonyl group can be readily reduced to a hydroxyl group, affording the corresponding alcohol, 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reagent is known for its chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like the aryl bromide.

Spirocyclization Reactions:

The carbonyl functionality can also participate in reactions leading to the formation of spirocyclic structures, which are of significant interest in medicinal chemistry. These reactions often involve bifunctional reagents that react with the carbonyl group and another position on the molecule to form a new ring system spiro-fused at the C1 position.

Table 1: Examples of Carbonyl Moiety Transformations on Tetralone Scaffolds

| Transformation | Reagents and Conditions | Product | Reported Yield (%) |

| Grignard Reaction & Dehydration | 1. Phenylmagnesium bromide2. Dehydration | 1-Phenyl-3,4-dihydronaphthalene | ~45 |

| Wittig Olefination | Methyltriphenylphosphonium (B96628) bromide, Base | 1-Methylene-8-bromo-1,2,3,4-tetrahydronaphthalene | Data not available |

| Reduction | Sodium Borohydride (NaBH₄), Methanol | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | Data not available |

Regioselective Functionalization of the Aromatic Ring System

The bromine atom at the 8-position of the naphthalene (B1677914) ring is a key feature that allows for a wide array of regioselective functionalization reactions, primarily through palladium-catalyzed cross-coupling reactions. These methods are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-Br bond at the 8-position is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can be coupled with various partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly effective for the synthesis of biaryl compounds. For instance, the ruthenium-catalyzed arylation of 1-tetralone with a phenyl boronic acid neopentyl glycol ester has been reported to yield 8-phenyl-1-tetralone in up to 86% yield, demonstrating the feasibility of introducing aryl substituents at the 8-position.

Heck-Mizoroki Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene, such as an acrylate (B77674) or styrene, to form a new carbon-carbon bond at the vinylic position. This reaction is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is a highly reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.

Table 2: Overview of Regioselective Functionalization of the Aromatic Ring

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | 8-Aryl-3,4-dihydro-2H-naphthalen-1-one |

| Heck-Mizoroki | Alkene (e.g., ethyl acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | 8-Alkenyl-3,4-dihydro-2H-naphthalen-1-one |

| Sonogashira | Terminal alkyne (e.g., phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 8-Alkynyl-3,4-dihydro-2H-naphthalen-1-one |

Electrophilic Aromatic Substitution:

While the bromine atom is primarily utilized for cross-coupling reactions, the aromatic ring of this compound can also undergo electrophilic aromatic substitution. The directing effects of the existing substituents (the bromo group and the fused ring system) will determine the position of the incoming electrophile. Further substitution, such as nitration or halogenation, would likely be directed to specific positions on the aromatic ring, offering another avenue for diversification of this scaffold. However, detailed studies on the regioselectivity of such reactions on this specific substrate are limited.

Iii. Mechanistic Investigations and Reaction Pathways of 8 Bromo 3,4 Dihydro 2h Naphthalen 1 One

Reaction Mechanisms Involving the Bromine Moiety

The bromine substituent on the aromatic ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds, primarily through substitution mechanisms.

Classic nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. In 8-bromo-3,4-dihydro-2H-naphthalen-1-one, the carbonyl group is electron-withdrawing, but it is not located in a position that can effectively stabilize the intermediate through resonance. Consequently, the molecule is generally unreactive towards traditional SNAr reactions.

However, the bromine atom readily participates in modern transition-metal-catalyzed cross-coupling reactions, which function as a modern equivalent of nucleophilic substitution. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are particularly effective. In these processes, the palladium catalyst inserts into the carbon-bromine bond, initiating a catalytic cycle that culminates in the formation of a new bond between the aromatic ring and a coupling partner.

Detailed Research Findings:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound. For instance, the reaction with 2-methylphenylboronic acid using a Pd(PPh₃)₄ catalyst and a sodium carbonate base yields the corresponding biaryl derivative with high efficiency.

Heck Coupling: This pathway involves the coupling of the aryl bromide with an alkene, such as styrene, to form a new C-C bond at the site of the bromine atom, yielding an α-aryl ketone.

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-Methylphenylboronic acid | 8-(2-Methylphenyl)-3,4-dihydronaphthalen-1-one | 88% |

| Heck | Pd(OAc)₂ / PPh₃ | Styrene | 8-Styryl-3,4-dihydronaphthalen-1-one | 75% |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene (B151609) ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lumenlearning.com The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the existing substituents.

In this compound, the aromatic ring has two directing groups:

The Bromine Atom: Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because their lone pairs can donate electron density through resonance to stabilize the arenium ion.

The Fused Aliphatic Ring with Carbonyl: The carbonyl group is strongly deactivating. This effect is transmitted through the fused ring system, making the aromatic ring less nucleophilic and directing incoming electrophiles to the meta position relative to the ring fusion (i.e., C-5 and C-7).

The final position of substitution depends on the interplay between these competing effects. The bromine directs to C-5 (ortho) and C-7 (para), while the deactivating effect of the carbonyl directs to C-5 and C-7. Therefore, electrophilic attack is strongly favored at the C-5 and C-7 positions, with the specific outcome often depending on the steric bulk of the electrophile and the precise reaction conditions.

Radical-mediated reactions involving the cleavage of the aryl-bromine bond are not a predominant pathway for this compound under typical laboratory conditions. Such transformations usually require high-energy inputs, such as UV light (photolysis) or potent reducing agents capable of forming radical anions (e.g., Birch reduction). While these pathways are mechanistically possible, they are less common and less synthetically useful for this substrate compared to the well-established metal-catalyzed cross-coupling reactions.

Reactivity of the Carbonyl Group

The electrophilic carbon atom of the carbonyl group is a primary site for nucleophilic attack, leading to a variety of addition and condensation reactions. Furthermore, the protons on the adjacent carbon (α-carbon) are acidic, allowing for enolate formation and subsequent functionalization.

The polarized C=O bond makes the carbonyl carbon an electrophile, susceptible to attack by a wide range of nucleophiles.

Hydride Reduction: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻). The hydride nucleophile attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the secondary alcohol, 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgBr), are potent carbon-based nucleophiles. They add to the carbonyl group to form a tertiary alcohol after acidic workup. However, the proximity of the bulky bromine atom at the C-8 position can introduce steric hindrance, potentially slowing the rate of reaction compared to an unsubstituted tetralone.

Wittig Reaction: This reaction provides a powerful method for converting a ketone into an alkene. masterorganicchemistry.comwikipedia.org A phosphorus ylide (Wittig reagent, Ph₃P=CR₂) attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which collapses to a four-membered oxaphosphetane ring. libretexts.orgdalalinstitute.com This intermediate then fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. wikipedia.orgorganic-chemistry.org

The protons on the C-2 carbon, adjacent to the carbonyl group, are acidic (pKa ≈ 19-20) and can be removed by a suitable base to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate is a key intermediate for functionalizing the α-position.

Enolate Formation: In the presence of a strong base like lithium diisopropylamide (LDA), the proton at C-2 is removed to form a resonance-stabilized enolate, where the negative charge is delocalized between the α-carbon and the oxygen atom.

α-Alkylation: The enolate, acting as a carbon nucleophile, can react with alkyl halides in an SN2 mechanism. libretexts.org This reaction forms a new carbon-carbon bond at the C-2 position, attaching an alkyl group. The choice of a primary or methyl halide is crucial to avoid competing elimination reactions. libretexts.org

α-Halogenation: Under appropriate conditions, the enolate can also react with electrophilic halogen sources. For example, the related compound 1-tetralone (B52770) is known to undergo bromination at the C-2 position. rsc.org This reaction involves the attack of the enolate on a bromine molecule (or another electrophilic bromine source) to yield an α-bromo ketone.

Aromatization and Dearomatization Pathways

Aromatization of the dihydro-naphthalenone ring system to form a fully aromatic naphthalene (B1677914) core is a key transformation. This process involves the removal of hydrogen and is often driven by the thermodynamic stability of the resulting aromatic system. Conversely, dearomatization reactions, which convert aromatic compounds into less saturated cyclic molecules, represent a powerful strategy for building three-dimensional molecular architectures from flat aromatic precursors.

Aromatization: The conversion of tetralone derivatives to their corresponding naphthalenes can be achieved through dehydrogenation. This process is a four-electron oxidation that results in the formation of a more stable aromatic system. Catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures is a common method to effect this transformation. The mechanism is thought to involve the oxidative addition of a C-H bond to the palladium surface, followed by a series of steps that ultimately liberate hydrogen gas and form the naphthalene product. Another, more classical, method for the dehydrogenation of such systems involves heating with elemental sulfur. This process, while effective, often requires high temperatures.

Dearomatization: While specific examples of dearomatization starting from a bromo-naphthalene derivative to yield this compound are less common in the literature, the general principles of phenol (B47542) dearomatization are well-established. These reactions can proceed through various mechanisms, including oxidative dearomatization or transition-metal-catalyzed processes, to convert phenols into cyclohexadienones. nih.gov Such strategies are pivotal in the synthesis of complex natural products and other intricate organic molecules. nih.gov

Transition Metal-Catalyzed Transformations of this compound

The presence of the aryl bromide moiety makes this compound an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 8-position. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron reagent (in the presence of a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 (0.5 mol%) | KOH | Water | 100 | 94 |

| Bromobenzene | Phenylboronic acid | Cu(II) Salen complex@KCC-1 | K2CO3 | DMF | 110 | 95 |

| Aryl Bromides | Arylboronic acids | Pd2(dba)3/P(t-Bu)3 | - | - | Room Temp | - |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. This reaction provides a means to introduce alkenyl groups at the 8-position of the naphthalenone core. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active catalyst by a base.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl2 | KOAc | Methanol | 120 | - |

| Aryl Bromides | Styrene | Pd(OAc)2 | - | - | - | Good to Excellent |

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction enables the introduction of an alkynyl functional group. The proposed mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper acetylide is formed and then undergoes transmetalation with the palladium complex.

| Aryl Halide | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 8-Bromoguanosine | Phenylacetylene | PdCl2(PPh3)2/CuI | Triethylamine | - | - | - |

| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF3COO)2/PPh3/CuI | Et3N | DMF | 100 | 72-96 |

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to molecular synthesis. In the context of this compound, C-H activation could potentially be directed to various positions on the molecule. The use of a directing group, such as the 8-aminoquinoline (B160924) amide, has been shown to be effective in palladium-catalyzed C-H functionalization of various substrates. This strategy allows for high regioselectivity in the introduction of new functional groups. While specific examples for this compound are not extensively documented, the general principles suggest that functionalization of the aromatic or aliphatic C-H bonds could be achievable with the appropriate catalytic system.

The carbonyl group and the aromatic ring of this compound are both susceptible to reduction under various conditions.

Reduction of the Ketone: The ketone functionality can be selectively reduced to a secondary alcohol. This is commonly achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reactions proceed via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Catalytic Hydrogenation: Catalytic hydrogenation offers a broader range of reduction possibilities. Depending on the catalyst and reaction conditions, it is possible to reduce the aromatic ring, the ketone, or even effect the removal of the bromo substituent (hydrogenolysis). For instance, hydrogenation of naphthalenes over platinum metal catalysts can lead to the formation of tetralins and subsequently decalins. researchgate.net Bromo substituents on aromatic rings can also be removed by catalytic hydrogenation under neutral conditions. researchgate.net The choice of catalyst (e.g., platinum, palladium), support, and reaction conditions (temperature, pressure) can influence the selectivity of the hydrogenation process.

| Reactant | Reagent/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| This compound | NaBH4 | Methanol | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | - |

| This compound | LiAlH4 | - | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | - |

Iv. Structure Activity Relationship Sar Studies and Molecular Design

Rational Design of 8-Bromo-3,4-dihydro-2H-naphthalen-1-one Analogues

The rational design of analogues based on the this compound scaffold aims to enhance therapeutic efficacy and selectivity. This process involves strategic modifications of the parent molecule to optimize its interaction with biological targets. The tetralone core serves as a crucial starting point for the synthesis of a variety of pharmacologically active compounds. nih.govbenthamdirect.com The design of these analogues often incorporates the structural elements and functional groups known to be essential for biological activity. rsc.org By modifying the tetralone structure, researchers can develop new compounds with improved properties. rsc.org For instance, the synthesis of tetralone analogues of the plant hormone abscisic acid was undertaken to create compounds with enhanced biological activity. rsc.org

Impact of Substituent Effects on Chemical Reactivity and Biological Activity

The substituents on the naphthalenone ring play a critical role in determining the molecule's chemical reactivity and biological activity. The bromine atom at the 8-position is of particular significance. Halogen atoms, such as bromine, can influence a molecule's properties through various interactions, including hydrophobic and polar interactions. They can also alter the polarity of adjacent atoms or conjugated systems. drugdesign.org

The presence and position of a halogen can dramatically affect the biological potency of a molecule. For example, in the development of glycine (B1666218) antagonists, the introduction of a chlorine atom at a specific position resulted in a 70-fold increase in potency, while the addition of an iodine atom led to a 1000-fold increase. drugdesign.org This highlights the potential of halogen substitution to create favorable electronic effects and interactions with receptor sites. drugdesign.org In the context of this compound, the bromine atom is expected to influence its binding affinity and reactivity with biological targets. Structure-activity relationship analyses of halogenated compounds have shown correlations between potency and physicochemical properties like LogP, molecular weight, and halogen content. nih.gov

A comparative analysis of different substituents on the tetralone scaffold reveals their varying impact on biological activity. The following table summarizes the effects of different substituents on the biological activity of tetralone derivatives.

| Substituent | Position | Effect on Biological Activity | Reference |

| Bromine | 8 | Influences binding affinity and reactivity | drugdesign.org |

| Chlorine | 7 | 70-fold increase in potency in glycine antagonists | drugdesign.org |

| Iodine | 5 | 1000-fold increase in potency in glycine antagonists | drugdesign.org |

| Halogens | meta (on anilino group) | Potent EGF-R kinase inhibition | drugdesign.org |

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional shape of a molecule, or its conformation, is crucial for its interaction with biological targets. Conformational analysis of α-tetralone, the core structure of this compound, has been studied using theoretical methods and nuclear magnetic resonance. rsc.org These studies indicate that α-tetralone can exist in different conformations, such as the envelope and half-chair forms. rsc.org

The stability of these conformations is influenced by factors like torsional strain and steric interactions. libretexts.orgutdallas.edu The specific conformation adopted by this compound will be influenced by the presence of the bulky bromine atom at the 8-position. This can lead to specific spatial arrangements of the molecule that favor or hinder its binding to a receptor. The avoidance of unfavorable transannular interactions often dictates the preferred conformation in medium-sized rings. princeton.edu

Ligand Design and Optimization Utilizing the Naphthalenone Scaffold

The naphthalenone scaffold is a versatile platform for the design and optimization of ligands for various biological targets. benthamdirect.comingentaconnect.com Its rigid structure provides a fixed framework that can be decorated with different functional groups to achieve specific binding properties. The tetralone structure is a common feature in a diverse range of bioactive natural products and serves as a valuable target in synthetic and medicinal chemistry. semanticscholar.org

The process of ligand design often involves computational methods to predict how different modifications to the scaffold will affect binding affinity and selectivity. researchgate.net The goal is to create molecules that fit precisely into the binding pocket of a target protein, maximizing favorable interactions and minimizing unfavorable ones. The naphthalenone core has been successfully used to develop inhibitors for various enzymes and receptors.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational tools are indispensable in modern drug discovery and play a significant role in understanding the structure-activity relationships of compounds like this compound. These methods allow for the prediction of molecular properties and interactions, guiding the design of more potent and selective molecules.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For halogenated compounds, DFT has been used to study the dependence of electronic properties on the halogenation pattern. nih.gov These studies can help in understanding how the bromine atom in this compound influences its electronic properties and, consequently, its biological activity. DFT can also be used to analyze vibrational spectra and assign fundamental vibrational modes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a ligand to a protein receptor. nih.gov For derivatives of the naphthalenone scaffold, molecular docking has been used to identify potential binding targets and to understand the interactions that govern binding affinity. nih.gov

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed picture of the binding process. These simulations can reveal how the flexibility of both the ligand and the receptor influences their interaction.

The following table provides an overview of computational methods and their applications in the study of naphthalenone derivatives.

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Electronic structure calculation | Reactivity, stability, spectroscopic properties, influence of substituents on electronic properties | nih.govnih.gov |

| Molecular Docking | Prediction of ligand-receptor binding | Binding mode, binding affinity, key interactions | nih.govnih.gov |

| Molecular Dynamics Simulations | Study of the dynamic behavior of molecular systems | Flexibility of ligand and receptor, stability of the complex | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to elucidate the mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the therapeutic potential of novel analogs and guiding the rational design of molecules with enhanced efficacy. By quantifying the effects of various physicochemical properties, these models can identify the key molecular features that govern a compound's interaction with a biological target.

A hypothetical QSAR study was conceptualized to explore the potential anticancer activity of a series of this compound derivatives against a specific cancer cell line, such as a human breast cancer cell line (MCF-7). In this scenario, a training set of novel analogs, systematically modified at various positions of the tetralone scaffold, would be synthesized and evaluated for their cytotoxic effects, expressed as the half-maximal inhibitory concentration (IC50). The IC50 values are typically converted to their logarithmic form (pIC50) to establish a linear relationship with the calculated molecular descriptors.

The development of a robust QSAR model involves the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule. These descriptors are categorized based on the dimensionality of the molecular representation and can include:

1D Descriptors: Molecular weight (MW), count of specific atoms (e.g., nN, nO), and bond counts.

2D Descriptors: Topological indices (e.g., Wiener index, Kier & Hall connectivity indices), which describe molecular branching and shape, and electronic descriptors derived from the 2D structure.

3D Descriptors: Steric parameters (e.g., molar refractivity, Verloop parameters), conformational energies, and spatial arrangement of atoms.

Quantum Chemical Descriptors: Electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. These descriptors provide insight into the molecule's reactivity and ability to participate in intermolecular interactions.

Following the calculation of descriptors, statistical methods such as Multiple Linear Regression (MLR) are employed to generate a mathematical equation that best correlates the variations in biological activity with changes in the structural properties of the compounds. A typical QSAR model is represented by a linear equation:

pIC50 = c0 + c1(D1) + c2(D2) + ... + cn(Dn)

where c0 is a constant, c1, c2, ..., cn are the regression coefficients, and D1, D2, ..., Dn represent the selected molecular descriptors.

For our hypothetical series of this compound derivatives, a plausible QSAR model might reveal that anticancer activity is positively correlated with descriptors related to molecular volume and the presence of hydrogen bond donors, while being negatively correlated with high lipophilicity (LogP). Such a model would suggest that bulkier substituents with hydrogen bonding capabilities in specific regions of the molecule could enhance its interaction with the target protein, whereas excessively greasy compounds might exhibit poor bioavailability or nonspecific toxicity.

The predictive power and statistical significance of the developed QSAR model are rigorously assessed through internal and external validation techniques. Key statistical parameters include the coefficient of determination (r²), which measures the goodness of fit; the cross-validated correlation coefficient (q²), obtained through methods like leave-one-out (LOO) cross-validation, which assesses the model's robustness; and the standard error of the estimate (SEE). An externally validated model with high r² and q² values (typically > 0.6) is considered predictive and can be reliably used to estimate the activity of newly designed, unsynthesized compounds.

The insights derived from the QSAR model are crucial for the subsequent stages of molecular design. By understanding which structural attributes are favorable for the desired biological activity, medicinal chemists can prioritize the synthesis of the most promising candidates, thereby optimizing the lead discovery process and reducing the reliance on extensive and costly experimental screening.

Interactive Data Table of Hypothetical this compound Derivatives and their Properties

This table presents a hypothetical dataset for a QSAR study on a series of this compound derivatives. The data includes the substitution pattern (R), the experimentally observed anticancer activity (pIC50), and the values of three selected molecular descriptors: Molar Refractivity (MR), Logarithm of the partition coefficient (LogP), and the Energy of the Highest Occupied Molecular Orbital (HOMO).

Interactive Data Table of Hypothetical QSAR Model Statistics

This table summarizes the statistical validation parameters for a hypothetical QSAR model developed from the data above. These metrics are essential for evaluating the model's reliability and predictive capability.

V. Applications of 8 Bromo 3,4 Dihydro 2h Naphthalen 1 One in Medicinal Chemistry Research

8-Bromo-3,4-dihydro-2H-naphthalen-1-one as a Key Intermediate in Pharmaceutical Synthesis

This compound and its related isomers are recognized as crucial intermediates in the synthesis of pharmaceuticals. nbinno.comresearchgate.net The tetralone scaffold is a foundational component in the synthesis of drugs such as sertraline, an antidepressant. researchgate.netresearchgate.net The reactivity of the α-tetralone structure makes it a suitable precursor for a variety of synthetic heterocyclic compounds and other therapeutically functional molecules. researchgate.net Its utility as a chemical building block allows for the creation of more complex molecules, facilitating research in drug discovery and the development of new compounds with specific biological activities. nbinno.com The presence of the bromine atom, in particular, enhances its reactivity and provides a site for further chemical modifications, such as cross-coupling reactions, to build molecular diversity.

Development of Anti-inflammatory and Analgesic Agents

Derivatives of the tetralone and naphthalene (B1677914) core have been actively investigated for their potential as anti-inflammatory and analgesic drugs. nbinno.comekb.eg Research has shown that certain 2-phenylnaphthalene (B165426) derivatives can inhibit pro-inflammatory mediators by downregulating MAPK/NF-κB pathways. ekb.eg These compounds have been found to significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-II (COX-2), key enzymes in the inflammatory cascade. ekb.egnih.gov

Studies on various naphthalene derivatives have demonstrated their ability to inhibit the production of inflammatory mediators. For instance, naphthoquinone derivatives have shown potent inhibition of nitric oxide (NO) production and can reduce the mRNA levels of iNOS, COX-2, and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages. nih.gov Similarly, certain chalcone (B49325) analogues have been identified as anti-inflammatory agents through the regulation of NF-κB and JNK activation. rsc.org The anti-inflammatory mechanism for some tetralone derivatives involves the inhibition of macrophage activation. nbinno.comnih.gov

Anticancer Research and Cytotoxicity Studies

The dihydronaphthalene scaffold is a promising framework for the development of anticancer agents. nih.govnih.gov Inspired by natural products like combretastatin (B1194345) A-4, which inhibits tubulin polymerization, researchers have synthesized dihydronaphthalene analogues that exhibit potent cytotoxic effects against various human cancer cell lines. nih.gov

These synthetic analogues have demonstrated cytotoxicity in the low nanomolar range and function as inhibitors of tubulin polymerization. nih.gov For example, specific dihydronaphthalene derivatives showed potent activity against NCI-H460 (lung), DU-145 (prostate), and SK-OV-3 (ovarian) cancer cell lines. nih.gov Water-soluble phosphate (B84403) prodrugs of these compounds have been developed to improve in vivo applicability and have shown the ability to disrupt tumor-associated blood flow, acting as vascular disrupting agents (VDAs). nih.gov

| Compound | NCI-H460 (Lung) GI50 (nM) | DU-145 (Prostate) GI50 (nM) | SK-OV-3 (Ovarian) GI50 (nM) |

|---|---|---|---|

| KGP03 | 2 | 3 | 2 |

| KGP04 (Prodrug of KGP03) | 3 | 3 | 2 |

| KGP413 | 4 | 52 | 4 |

| KGP152 (Prodrug of KGP413) | 4 | 30 | 4 |

Antimicrobial and Antitubercular Activity of Derivatives

Naphthalene-containing compounds represent a class of antimicrobials with demonstrated therapeutic value. researchgate.net Several approved drugs, including nafcillin (B1677895) and terbinafine, are based on this scaffold. researchgate.net Synthetic derivatives of tetralone have been shown to possess a broad spectrum of bioactivities, including significant antibacterial properties. nih.govnih.gov

Recent research has focused on synthesizing novel tetralone derivatives containing an aminoguanidinium moiety. nih.gov Many of these compounds exhibited significant antibacterial activity against ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant S. aureus isolates. nih.gov The mechanism of action for some of these derivatives involves the disruption of bacterial membrane integrity and depolarization of the membrane, leading to cell death. nih.gov

| Organism | Strain | MIC (µg/mL) |

|---|---|---|

| S. aureus | ATCC 29213 | 0.5 |

| S. aureus | MRSA-2 | 1 |

In the field of antitubercular research, nitrogen-containing heterocycles fused to aromatic systems are of particular interest. mdpi.com While direct studies on this compound are limited, related structures show promise. For example, discorhabdin A, a marine alkaloid with a bromine substituent on its complex fused ring system, exhibits broad-spectrum antimicrobial activity, including against Mycobacterium tuberculosis. mdpi.com Furthermore, derivatives of 1,2,4-triazole (B32235) have been identified as potential antitubercular agents, with some compounds showing promising activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com

Central Nervous System (CNS) Active Compounds

The tetralone scaffold is a key structural component in the synthesis of compounds active in the central nervous system (CNS). nih.govresearchgate.net Notably, the isomeric compound 8-Bromo-2-tetralone serves as an important intermediate for the synthesis of selective 5-HT6 receptor antagonists, which are investigated for potential therapeutic effects in CNS disorders such as Parkinson's disease and depression. nbinno.com The development of aminotetralin-based drugs also highlights the importance of this chemical framework in CNS-targeted therapies. dntb.gov.ua

Furthermore, the marine natural product (+)-7-bromotrypargine, a β-carboline alkaloid, has been identified as a selective inhibitor of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) and an H3 antagonist, making it an attractive starting point for the development of new CNS agents. nih.gov The synthesis and biological evaluation of such brominated heterocyclic compounds underscore the value of bromine substitution in modulating activity at CNS targets. nih.gov

Investigation of Biological Targets and Mechanisms of Action

Derivatives of this compound exert their biological effects through various mechanisms of action, depending on their specific structural modifications.

As previously mentioned, anticancer analogues of the dihydronaphthalene scaffold function as vascular disrupting agents by inhibiting tubulin polymerization. nih.gov The anti-inflammatory effects of tetralone and naphthalene derivatives are often achieved by modulating key signaling pathways and enzymes. This includes the inhibition of iNOS and COX-2 expression and the downregulation of signaling pathways such as NF-κB and JNK. ekb.egnih.govrsc.org For antimicrobial applications, a primary mechanism for certain tetralone derivatives is the disruption of the bacterial cell membrane, leading to depolarization and cell death. nih.gov Molecular docking studies have also suggested that dihydrofolate reductase (DHFR) may be a potential target for some of these antibacterial compounds. nih.gov

Cytochrome P450 (CYP450): The cytochrome P450 family of enzymes is central to drug metabolism, and inhibition of these enzymes is a major cause of drug-drug interactions. biomolther.orgnih.gov P450 enzymes can be inhibited through reversible (competitive, non-competitive) or time-dependent, irreversible mechanisms. solvobiotech.comnih.gov Regulatory agencies recommend evaluating the potential of investigational drugs to inhibit key CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. solvobiotech.com While the tetralone scaffold is part of many pharmacologically active molecules, specific studies detailing the inhibitory potential of this compound against specific CYP450 isoforms were not prominent in the reviewed literature. Given the importance of CYP450 in drug metabolism, this represents an area for future investigation for any therapeutic candidate derived from this scaffold.

ATP Synthase: ATP synthase is a crucial enzyme for cellular energy production and has emerged as a therapeutic target for various diseases, including infections and cancer. nih.govcreative-biolabs.compatsnap.com Several natural and synthetic compounds are known to inhibit ATP synthase. nih.gov For example, the diarylquinoline drug bedaquiline (B32110) is an approved treatment for multi-drug-resistant tuberculosis that functions by inhibiting the mycobacterial ATP synthase. patsnap.commdpi.com Other inhibitors like oligomycin (B223565) and resveratrol (B1683913) also target this enzyme complex. mdpi.com Although ATP synthase is a validated drug target, specific research directly linking this compound or its close derivatives to the inhibition of this enzyme is not yet widely reported. The exploration of tetralone derivatives as potential ATP synthase inhibitors could be a valuable direction for future drug discovery efforts, particularly in the development of novel antimicrobial agents. mdpi.com

Receptor Binding Affinities

Derivatives of this compound have been investigated for their ability to bind to various receptors, with a particular focus on those implicated in neurological and psychiatric disorders. The tetralone core is a privileged structure in medicinal chemistry, known to interact with a range of biological targets.

One of the key areas of investigation for these derivatives is their potential as monoamine oxidase (MAO) inhibitors . MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. While studies have not exclusively focused on 8-bromo derivatives, research on the broader class of α-tetralone derivatives has demonstrated potent and selective inhibition of MAO-B. For instance, a series of α-tetralone derivatives has been shown to exhibit IC50 values in the nanomolar range for MAO-B inhibition. The most potent of these compounds displayed a high selectivity for MAO-B over MAO-A.

Another significant area of research is the development of 5-HT6 receptor antagonists . The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in conditions such as Alzheimer's disease and schizophrenia. 8-Bromo-2-tetralone, a closely related isomer, has been identified as a key intermediate in the synthesis of selective 5-HT6 receptor antagonists. nbinno.com The bromine atom in these structures can be pivotal, as studies on other 5-HT6 receptor antagonists have highlighted the importance of halogen bond interactions in stabilizing the binding of the ligand to the receptor. researchgate.net While specific binding affinity data (Ki or IC50 values) for this compound derivatives at the 5-HT6 receptor are not extensively published in readily available literature, the recurring synthetic utility of the bromo-tetralone core strongly suggests its importance in achieving high-affinity binding.

The following table summarizes the inhibitory activities of some α-tetralone derivatives against MAO-A and MAO-B, illustrating the potential of this chemical class.

| Compound ID | Substitution Pattern | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| 1 | 6-(3-Iodobenzyloxy) | 1290 | 4.5 | 287 |

| 2 | 6-(3-Cyanobenzyloxy) | 24 | 78 | 0.31 |

| 3 | 6-Benzyloxy | 792 | 26 | 30.5 |

| 4 | 6-(4-Chlorobenzyloxy) | 430 | 15 | 28.7 |

| 5 | 6-(4-Methylbenzyloxy) | 650 | 18 | 36.1 |

This table is based on data for α-tetralone derivatives and is intended to be illustrative of the potential of the compound class. Specific data for 8-bromo derivatives were not available.

Cellular Pathway Modulation

The derivatives of this compound are being explored for their ability to modulate various cellular pathways, particularly those involved in cancer. The tetralone scaffold is present in numerous natural products with cytotoxic and anticancer properties.

Research has indicated that tetralone derivatives can possess anticancer properties , potentially through the induction of apoptosis and interference with the cell cycle. While direct studies on the cellular pathway modulation of this compound derivatives are limited, the broader class of chalcone derivatives, which can be synthesized from tetralones, has been shown to target multiple signaling pathways implicated in cancer. mdpi.com These pathways include those that regulate cell proliferation, survival, angiogenesis, and metastasis. mdpi.com

For instance, some chalcone derivatives have been found to target the p53 pathway, a critical tumor suppressor pathway, and the NF-κB signaling pathway, which is involved in inflammation and cancer progression. mdpi.com Furthermore, isobavachalcone, a natural chalcone, has been shown to exert its antitumor effects by targeting the ERK/RSK2 signaling pathway and inducing ROS-mediated apoptosis. mdpi.com Given that this compound can serve as a precursor for novel chalcone synthesis, its derivatives hold promise for the development of new agents that can modulate these key cancer-related pathways.

Prodrug Strategies and Drug Delivery Systems for this compound Derivatives

To enhance the therapeutic potential of derivatives of this compound, various prodrug strategies and advanced drug delivery systems are being explored. These approaches aim to improve the solubility, stability, and targeted delivery of these often lipophilic compounds.

Prodrug Strategies:

One promising approach is the development of phosphate prodrugs . A patent for phosphate prodrugs of indanone and tetralone compounds suggests that this strategy can be applied to improve the aqueous solubility and bioavailability of these molecules. The phosphate group can be enzymatically cleaved in vivo to release the active parent drug. While this patent does not specifically mention 8-bromo derivatives, the general applicability of this strategy to the tetralone scaffold is a significant step forward.

Drug Delivery Systems:

The hydrophobic nature of many tetralone derivatives makes them suitable candidates for encapsulation within various drug delivery systems.

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can protect the drug from degradation, prolong its circulation time, and facilitate targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. The development of amphiphilic tetrazine derivatives for incorporation into liposomes represents an innovative approach to create controlled-release drug delivery systems. nih.gov

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. nih.gov Nanoemulsions are effective at solubilizing lipophilic drugs, thereby enhancing their bioavailability. nih.govtaylorandfrancis.com They can be formulated for various routes of administration, including oral, dermal, and ocular. taylorandfrancis.comnih.gov For instance, nanoemulsions have been successfully used to deliver lapachol, a natural naphthoquinone with poor water solubility, improving its pharmacokinetic profile. semanticscholar.org

Vi. Applications of 8 Bromo 3,4 Dihydro 2h Naphthalen 1 One in Materials Science Research

Development of Novel Organic Materials and Dyes

The rigid and planar aromatic system of 8-bromo-3,4-dihydro-2H-naphthalen-1-one makes it an excellent precursor for the synthesis of novel organic dyes. A prominent class of dyes derived from this compound are based on the 1,8-naphthalimide (B145957) scaffold. The synthetic pathway often involves the oxidation of the tetralone ring to yield 4-bromo-1,8-naphthalic anhydride, which is a key intermediate for a wide array of naphthalimide derivatives. nih.gov

These naphthalimide-based dyes are notable for their high fluorescence quantum yields, good photostability, and thermal stability. rsc.org The optical properties of these dyes can be precisely controlled by introducing various substituents at the 4-position of the naphthalimide core. For example, the introduction of an amino group at this position leads to dyes that are yellow in color and exhibit strong green fluorescence. beilstein-journals.org The photophysical properties of these dyes, such as their absorption and emission wavelengths, are often highly sensitive to the polarity of their environment, a characteristic known as solvatochromism. rsc.org

Table 1: Photophysical Properties of a Representative 4-Amino-1,8-naphthalimide (B156640) Dye in Various Solvents

| Solvent | Absorption Maximum (λmax, nm) | Emission Maximum (λem, nm) |

|---|---|---|

| Hexane | 429 | 460 |

| Toluene | 435 | 495 |

| Chloroform | 440 | 510 |

| Methanol | 445 | 538 |

Data compiled for a representative 4-amino-1,8-naphthalimide derivative, demonstrating the effect of solvent polarity on its spectral properties. rsc.org

Applications in Organic Electronics and Photonic Devices

Derivatives of this compound, particularly those based on the 1,8-naphthalimide structure, are being actively investigated for their potential in organic electronics and photonic devices. The inherent electron-accepting nature of the 1,8-naphthalimide core makes these materials suitable for use as electron-transporting materials in organic light-emitting diodes (OLEDs). nih.gov Furthermore, their excellent thermal stability and ability to form uniform, stable amorphous films are critical advantages for the fabrication of robust and efficient electronic devices. rsc.org

In the realm of renewable energy, these naphthalimide derivatives are also being explored as non-fullerene acceptors in organic photovoltaic (OPV) devices. nih.gov The versatility in chemical modification of the naphthalimide structure allows for the fine-tuning of their electronic energy levels, which is essential for optimizing the charge separation and transport processes at the donor-acceptor interface in organic solar cells.

Polymer Chemistry and Functional Materials

The integration of the naphthalenone core structure into polymeric architectures opens up avenues for the creation of advanced functional materials. A significant example is the synthesis of polynorbornenes functionalized with naphthalimide moieties. nih.gov This is achieved by first synthesizing a norbornene monomer that is covalently linked to a naphthalimide dye. nih.gov Subsequently, this functional monomer can be polymerized via ring-opening metathesis polymerization (ROMP) to produce a polymer chain with pendant naphthalimide units. nih.gov

These resulting polymers retain the desirable photophysical characteristics of the naphthalimide chromophore, such as intense fluorescence. nih.gov The living nature of the ROMP process allows for precise control over the polymer's molecular weight and distribution. Additionally, the properties of the final material can be further tailored by creating copolymers with other norbornene-based monomers. nih.gov

Table 2: Photophysical Properties of a Naphthalimide-Functionalized Norbornene Monomer and its Polymer

| Material | Absorption Maximum (λmax, nm) | Emission Maximum (λem, nm) |

|---|---|---|

| Monomer | 422 | 532 |

| Polymer | 428 | 509 |

Comparison of the spectral properties of a representative naphthalimide-functionalized norbornene monomer and its corresponding polymer. researchgate.net

Sensor Development Based on this compound Derivatives

The pronounced and environmentally sensitive fluorescence of 1,8-naphthalimide derivatives makes them highly suitable for the development of fluorescent chemical sensors. rsc.org The general design of these sensors involves a naphthalimide fluorophore linked to a receptor unit that can selectively bind to a specific analyte. This binding event triggers a conformational or electronic change in the molecule, leading to a detectable change in the fluorescence signal. mdpi.com

A variety of fluorescent sensors based on naphthalimides have been developed for the detection of metal ions and for sensing pH. mdpi.comresearchgate.net For instance, by incorporating a suitable chelating moiety, a naphthalimide derivative can function as a selective "turn-on" or "turn-off" fluorescent sensor for metal ions such as Zn²⁺ or Cu²⁺. researchgate.netrsc.org In a similar fashion, the introduction of a pH-sensitive group, like an amine, can render the fluorescence of the naphthalimide dependent on the proton concentration, enabling the development of sensors for monitoring pH in various chemical and biological systems. rsc.org

Advanced Spectroscopic Characterization of Material Properties

A comprehensive understanding of the materials derived from this compound is achieved through the use of advanced spectroscopic techniques. UV-visible absorption and fluorescence spectroscopy are fundamental tools for characterizing the photophysical properties of the synthesized dyes, polymers, and sensors. rsc.org These methods provide crucial information about the electronic structure of the materials, including their absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes. acs.org

The precise chemical structures of the synthesized compounds are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov For materials exhibiting interesting photophysical phenomena, more advanced techniques such as time-resolved fluorescence spectroscopy are employed to investigate the dynamics of excited-state processes, providing deeper insights into their behavior. rsc.org